molecular formula C11H9Cl3O3 B1325783 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid CAS No. 951891-73-9

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

Cat. No. B1325783
M. Wt: 295.5 g/mol
InChI Key: HYGJITUESKAFIP-UHFFFAOYSA-N
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Description

The compound “5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid” is a complex organic molecule. It contains a trichlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with three chlorine atoms attached. This is connected to a 5-oxovaleric acid group, which is a five-carbon chain with a carboxylic acid group (COOH) and a ketone group (C=O) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trichlorophenyl group would likely contribute significant steric hindrance and electron-withdrawing properties, while the 5-oxovaleric acid group would provide polar and potentially reactive sites .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure and the conditions under which it is used. The trichlorophenyl group is relatively inert but could potentially undergo reactions at the aromatic ring, while the 5-oxovaleric acid group could participate in various reactions involving the carboxylic acid and ketone functionalities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and ketone groups could enhance its solubility in polar solvents, while the trichlorophenyl group could increase its overall molecular weight .

Scientific Research Applications

Impurity Monitoring in Chemical Synthesis

5-Chlorovaleroyl chloride, a related compound to 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid, is utilized as an alkylating agent in pharmaceutical and chemical synthesis. A study developed a method for determining low-level impurities in this compound, highlighting the importance of monitoring impurities for quality control in chemical production (Tang et al., 2010).

Metabolic Significance in Brown and Beige Adipose Tissue

A study on brown and beige adipose tissues, which are important for metabolism and energy expenditure, identified related metabolites such as 3-methyl-2-oxovaleric acid and 5-oxoproline. These metabolites are significant for understanding metabolic processes and energy regulation in the body (Whitehead et al., 2021).

Relevance in Chlorophyll Biosynthesis

Research on green algae suggests that 4,5-dioxovaleric acid, closely related to 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid, is an intermediate in chlorophyll biosynthesis. This study provides insight into the biosynthetic pathways of essential plant molecules (Meisch et al., 1985).

Applications in Corrosion Inhibition

Compounds like 4H-1,2,4-triazole derivatives, which share structural similarities with 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid, have been studied for their potential as corrosion inhibitors. This research is significant for industrial applications where corrosion resistance is critical (Bentiss et al., 2007).

Contributions to Advanced Chemical Synthesis

Studies on tris(2,4,6-trichlorophenyl)methyl radicals, which are structurally related to 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid, explore the synthesis, stability, and analysis of such compounds. This research contributes to the broader understanding of radical chemistry and its applications in synthesis (Carilla et al., 1994).

Antischistosomal Properties

5-(2,4,5-Trichlorophenyl)hydantoin, a compound similar to 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid, demonstrated antischistosomal effects, highlighting its potential therapeutic applications (Werbel et al., 1977).

Potential in Antiviral Research

The synthesis and antiviral effects of compounds including amidinohydrazone of α-oxocarboxylic acid (related to 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid) were investigated, revealing their potential in combating viral infections (Ueda & Furukawa, 1964).

Role in Photodynamic Therapy

A study on 5-aminolevulinic acid (related to 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid) investigated its use in photodynamic therapy for nasopharyngeal carcinoma. This highlights the potential medical applications of such compounds (Betz et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and performance in various tests and assays. It could potentially be of interest in fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

5-oxo-5-(3,4,5-trichlorophenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3O3/c12-7-4-6(5-8(13)11(7)14)9(15)2-1-3-10(16)17/h4-5H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGJITUESKAFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

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